4-trans-8-trans-Sphingadiene
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Overview
Description
4-trans-8-trans-Sphingadiene is a unique sphingoid base characterized by the presence of two trans double bonds located at the 4th and 8th positions of its long-chain base. This compound is a member of the sphingolipid family, which plays crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis. Sphingolipids are essential components of cell membranes and are involved in various biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-trans-8-trans-Sphingadiene typically involves the desaturation of ceramides. The fatty acid desaturase family protein FADS3 has been identified as a ceramide desaturase that produces this compound by desaturating ceramides containing sphingosine . The reaction conditions often include the use of specific enzymes and controlled environments to ensure the correct configuration of the double bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biotechnological methods. This includes the use of genetically modified organisms that express the necessary desaturase enzymes. The production process is optimized for yield and purity, ensuring that the final product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-trans-8-trans-Sphingadiene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in different fields.
Scientific Research Applications
4-trans-8-trans-Sphingadiene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including cell signaling and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and cancer.
Mechanism of Action
The mechanism of action of 4-trans-8-trans-Sphingadiene involves its interaction with cellular membranes and signaling pathways. The compound activates genes related to de novo ceramide synthesis and increases ceramide production, which is crucial for maintaining skin barrier function . It also interacts with nuclear receptors such as peroxisome proliferator-activated receptor gamma, promoting the differentiation of keratinocytes and enhancing skin health.
Comparison with Similar Compounds
4,8-Sphingadienine: Similar in structure but with different biological activities.
4-Hydroxy-8-Sphingenine: Another sphingoid base with hydroxyl groups that exhibits distinct functions compared to 4-trans-8-trans-Sphingadiene.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct physical and biological properties. Its ability to enhance ceramide production and improve skin barrier function sets it apart from other sphingoid bases.
Properties
CAS No. |
40878-79-3 |
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Molecular Formula |
C₁₈H₃₅NO₂ |
Molecular Weight |
297.48 |
Synonyms |
Sphinga-4-trans-8-trans-dienine; trans-4-trans-8-Sphingadienine; [R-[R*,S*-(E,E)]]-2-Amino-4,8-octadecadiene-1,3-diol; (2S,3R,4E,8E)--2-Amino-4,8-octadecadiene-1,3-diol; |
Origin of Product |
United States |
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